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Compound of Interest

Compound Name: Quinolactacin C

Cat. No.: B1245743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the proposed total synthesis of Quinolactacin
C, a member of the quinolactacin family of fungal alkaloids. These compounds have garnered

interest due to their unique γ-lactam conjugated quinolone skeleton and potential biological

activities. While a specific total synthesis for Quinolactacin C has not been extensively

reported, this protocol outlines a viable synthetic strategy based on established methodologies

for the synthesis of its structural analogs, such as Quinolactacin H.[1] The key transformations

in this proposed synthesis are an asymmetric Pictet-Spengler reaction to establish the chiral β-

carboline core, followed by a Winterfeldt oxidation to construct the quinolone moiety.[1][2][3]

Proposed Synthetic Pathway
The proposed enantioselective total synthesis of Quinolactacin C commences with the

condensation of tryptamine with a suitably protected α-hydroxy aldehyde via an asymmetric

Pictet-Spengler reaction to form the key tetrahydro-β-carboline intermediate. Subsequent

protection of the indole nitrogen, followed by Winterfeldt oxidation and final deprotection steps,

is expected to yield the target molecule, Quinolactacin C.
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Caption: Proposed synthetic route for Quinolactacin C.

Data Presentation
The following tables summarize the expected yields for the key transformations based on

analogous reactions reported in the literature for the synthesis of related quinolactacin
compounds.

Table 1: Asymmetric Pictet-Spengler Reaction Yields

Entry Amine
Aldehyde
/Ketone

Catalyst/
Auxiliary

Yield (%)

Enantiom
eric
Excess
(%)

Referenc
e

1 Tryptamine Various

Chiral

Phosphoric

Acid

High High [3]

2
Tryptamine

Derivatives
Various

Chiral

Auxiliaries
52-85

N/A

(diastereo

meric ratio)

Table 2: Winterfeldt Oxidation Yields
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Entry Substrate Base Oxidant Yield (%) Reference

1

N-Boc-

tetrahydro-γ-

carboline

NaOH Air 92 [4]

2
Tetrahydro-β-

carbolines

NaH or t-

BuOK
O2

Moderate to

Excellent
[2]

3

Substituted

1,2,3,4-

tetrahydro-γ-

carbolines

NaOH Air 38-94 [4]

Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed total

synthesis of Quinolactacin C. These protocols are adapted from the synthesis of structurally

related compounds and may require optimization for the specific substrates involved in the

synthesis of Quinolactacin C.

Step 1: Asymmetric Pictet-Spengler Reaction to form
Tetrahydro-β-carboline Intermediate
This procedure is adapted from the catalytic asymmetric Pictet-Spengler reaction described by

List and coworkers.[3]

Materials:

Tryptamine

Protected α-hydroxy propionaldehyde (e.g., 2-(tert-butyldimethylsilyloxy)propanal)

Chiral Phosphoric Acid Catalyst (e.g., TRIP)

Dichloromethane (DCM), anhydrous

Molecular sieves (4 Å)
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Brine

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

To a flame-dried round-bottom flask containing a magnetic stir bar and activated 4 Å

molecular sieves, add tryptamine (1.0 equiv) and the chiral phosphoric acid catalyst (5-10

mol%).

Add anhydrous dichloromethane to dissolve the solids under an inert atmosphere (e.g.,

argon or nitrogen).

Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).

Slowly add a solution of the protected α-hydroxy propionaldehyde (1.1 equiv) in anhydrous

dichloromethane to the reaction mixture over a period of 1 hour.

Stir the reaction mixture at the same temperature until the reaction is complete, as monitored

by thin-layer chromatography (TLC).

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with dichloromethane (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

tetrahydro-β-carboline intermediate.

Step 2: N-Protection of the Tetrahydro-β-carboline
Intermediate
This step is necessary to prevent side reactions during the subsequent oxidation. A common

protecting group for indoles is the Boc group.
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Materials:

Tetrahydro-β-carboline intermediate

Di-tert-butyl dicarbonate (Boc₂O)

4-(Dimethylamino)pyridine (DMAP)

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

Dissolve the tetrahydro-β-carboline intermediate (1.0 equiv) in anhydrous dichloromethane

or tetrahydrofuran in a round-bottom flask equipped with a magnetic stir bar.

Add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

Add di-tert-butyl dicarbonate (1.2 equiv) to the solution.

Stir the reaction mixture at room temperature until the starting material is consumed, as

indicated by TLC analysis.

Concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel to yield the N-Boc protected

tetrahydro-β-carboline.

Step 3: Winterfeldt Oxidation to form the Quinolone
Moiety
This protocol is based on the mild and efficient Winterfeldt oxidation conditions reported for

tetrahydro-γ-carbolines.[4]

Materials:

N-Protected tetrahydro-β-carboline
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Sodium hydroxide (NaOH)

Dimethylformamide (DMF)

Air (or oxygen)

Procedure:

Dissolve the N-protected tetrahydro-β-carboline (1.0 equiv) in dimethylformamide in a round-

bottom flask equipped with a magnetic stir bar.

Add powdered sodium hydroxide (2.0-4.0 equiv).

Stir the reaction mixture vigorously at room temperature, open to the air, or with a gentle

stream of air or oxygen bubbling through the solution.

Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to

overnight.

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20

mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the oxidized

intermediate.

Step 4: Deprotection to Yield Quinolactacin C
This final step involves the removal of the protecting groups (e.g., Boc and silyl ether) to afford

the final product.

Materials:

Oxidized intermediate

Trifluoroacetic acid (TFA) for Boc deprotection
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Tetrabutylammonium fluoride (TBAF) for silyl ether deprotection

Dichloromethane (DCM)

Tetrahydrofuran (THF)

Procedure (Two-step deprotection):

Boc Deprotection:

Dissolve the oxidized intermediate in dichloromethane.

Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.

Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete

(monitored by TLC).

Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain

the crude N-deprotected intermediate.

Silyl Ether Deprotection:

Dissolve the crude N-deprotected intermediate in tetrahydrofuran.

Add a solution of tetrabutylammonium fluoride (1.0 M in THF, 1.2 equiv).

Stir the reaction at room temperature until the silyl group is cleaved, as monitored by TLC.

Quench the reaction with water and extract with ethyl acetate.

Dry the organic layer, concentrate, and purify the final product, Quinolactacin C, by flash

column chromatography or preparative HPLC.

This proposed protocol provides a comprehensive guide for the total synthesis of

Quinolactacin C. Researchers should note that optimization of reaction conditions may be
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necessary at each step to achieve optimal yields and purity. Standard laboratory safety

procedures should be followed throughout the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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